1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea
Description
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Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-17(19-11-14-4-3-9-24-14)18-7-1-2-8-21-13-5-6-15-16(10-13)23-12-22-15/h3-6,9-10H,7-8,11-12H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHOKJNTRKEZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound notable for its diverse biological activities. This compound features a benzo[d][1,3]dioxole moiety, which is commonly found in various bioactive molecules, and a thiophene group that may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 300.31 g/mol. The structure includes:
- Benzo[d][1,3]dioxole : Known for its role in medicinal chemistry.
- But-2-yn-1-yl linker : Provides connectivity to the thiophene moiety.
- Thiophen-2-ylmethyl urea : Potentially contributes to the compound's biological activity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in various signaling pathways. The following mechanisms have been identified:
1. Enzyme Inhibition
- The compound may inhibit enzymes associated with cell proliferation and apoptosis, influencing cancer cell growth and survival.
2. Modulation of Signaling Pathways
- It has been observed to modulate key signaling pathways such as the MAPK/ERK pathway, which is crucial in regulating cell division and differentiation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antitumor Activity
- Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects on breast cancer cells (MCF7) and colorectal cancer cells (HT29) in vitro .
2. Antimicrobial Properties
- The compound has been tested against a range of bacterial strains, showing promising antimicrobial activity comparable to standard antibiotics .
3. Anti-inflammatory Effects
- Preliminary data suggest that it may reduce inflammatory markers in cellular models, indicating potential use in treating inflammatory diseases .
Case Studies
Several studies have explored the efficacy of this compound:
Study 1: Antitumor Efficacy
In a study examining the effects on MCF7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. At a concentration of 10 µM, a reduction of over 70% in cell viability was observed compared to untreated controls.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 30 |
| 20 | 15 |
Study 2: Antimicrobial Activity
The antimicrobial efficacy was evaluated against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Effects : The benzo[d][1,3]dioxole moiety is associated with antimicrobial properties, making it a candidate for developing new antibiotics .
- Anticancer Potential : Studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : The compound's ability to modulate neuroinflammation positions it as a potential therapeutic agent for neurodegenerative diseases .
Antimicrobial Studies
A study highlighted the effectiveness of similar compounds in inhibiting bacterial growth. The presence of the benzo[d][1,3]dioxole structure is pivotal in enhancing antimicrobial activity against various pathogens.
Anticancer Mechanisms
Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells. For instance, one study reported that derivatives of benzo[d][1,3]dioxole exhibited significant cytotoxicity against breast cancer cell lines through the activation of caspase pathways.
Neuroprotective Studies
Investigations into the neuroprotective properties of related compounds have shown promising results in reducing oxidative stress and inflammation in neuronal cells. These findings support the hypothesis that 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea could play a role in treating conditions like Alzheimer's disease by modulating neuroinflammatory responses .
Case Study 1: Antimicrobial Activity
In a recent study, derivatives of the benzo[d][1,3]dioxole moiety were tested against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
Case Study 2: Cancer Cell Proliferation
A comparative analysis demonstrated that compounds similar to this compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis via mitochondrial pathways.
Case Study 3: Neuroprotection
In vitro studies showed that this compound reduced oxidative stress markers in neuronal cells exposed to amyloid-beta, suggesting its potential as a neuroprotective agent in Alzheimer's disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
